9,10-Bis(TMEDA)anthracene biszinc chloride complex
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Overview
Description
Synthesis Analysis
The synthesis of anthracene derivatives, such as 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (TTFAQ) derivatives, involves the use of di(halomethyl) building blocks and a Diels-Alder strategy for aromatization, as well as Horner-Wadsworth-Emmons olefination to achieve fused bis(TTFAQ) structures (Christensen et al., 2003). This approach highlights the complexity and creativity in synthesizing functionally diverse anthracene derivatives.
Molecular Structure Analysis
The molecular structure of TTFAQ derivatives reveals a saddle-shape conformation with significant intermolecular interactions observed in their crystal structures. The folding along the central ring of the dihydroanthracene moiety emphasizes the steric and electronic considerations in designing anthracene derivatives with specific molecular architectures (Christensen et al., 2003).
Chemical Reactions and Properties
The electrochemical properties of TTFAQ derivatives are characterized by quasi-reversible two-electron oxidation waves, influenced by substituents, indicating a strong intramolecular electronic interaction. This interaction is crucial for understanding the reactivity and potential application of these compounds in electronic devices (Christensen et al., 2003).
Physical Properties Analysis
Anthracene derivatives exhibit unique physical properties, such as piezofluorochromism, which are influenced by molecular structure modifications. The study of 9,10-Bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes demonstrates how alkyl chain length affects solid-state fluorescence and piezochromic luminescence, revealing the role of molecular packing and external stimuli in determining physical behaviors (Zheng et al., 2014).
Scientific Research Applications
Electroluminescent Materials
- Green Host Electroluminescent Materials : Diaminoanthracene derivatives, including 9,10-bis(diphenylamino)anthracene, have been synthesized for use in electroluminescent devices, emitting intensive green light. These materials show potential for high brightness, current, and power efficiencies in optoelectronic applications (Yu et al., 2002).
Nanowire Fabrication
- Fluorescent Organic Nanowires : 9,10-distyrylanthracene derivatives have been developed for creating fluorescent organic nanowires with high quantum efficiency. These materials are promising for optoelectronic device applications due to their efficient fluorescence and structural properties (Dong et al., 2012).
Pyrolytic Behavior Study
- Synthesis and Chemistry of Cyclobuta[de]anthracene : Research into the pyrolytic behavior of anthrylmonocarbenes, including the synthesis of cyclobuta[de]anthracene, provides insights into the thermal behavior and chemical reactions of these compounds (Kendall et al., 1999).
Catalysis in Chemical Reactions
- Palladium-Catalyzed Carbonylative Coupling : A palladium complex derived from an anthracene derivative has been used as a precatalyst in carbonylative coupling reactions, demonstrating selectivity and efficiency in transformations (Kaganovsky et al., 2010).
Fluorescent Materials for Cell Imaging
- Aggregation-Induced Emission Compounds : Derivatives based on 9,10-dithienylanthracene have been synthesized with aggregation-induced emission behaviors, making them suitable for cell imaging applications (Wang et al., 2020).
Photocatalytic Applications
- Visible-Light Photocatalytic Fluoroalkylation : 9,10-bis(di(p-tert-butylphenyl)amino)anthracene has been developed as a photocatalyst for radical fluoroalkylation under visible light, showing high efficiency and potential for various chemical transformations (Noto et al., 2018).
properties
IUPAC Name |
dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4.4ClH.2Zn/c1-27(2)15-17-29(5)19-25-21-11-7-9-13-23(21)26(20-30(6)18-16-28(3)4)24-14-10-8-12-22(24)25;;;;;;/h7-14H,15-20H2,1-6H3;4*1H;;/q;;;;;2*+2/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCKUBWDGFVSNZ-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(C)CCN(C)C.Cl[Zn]Cl.Cl[Zn]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl4N4Zn2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550132 |
Source
|
Record name | N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine)--dichlorozinc (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine | |
CAS RN |
106682-14-8 |
Source
|
Record name | N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine)--dichlorozinc (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(2-dimethylaminoethyl)-N,N'-dimethyl-9,10-anthracenedimethanamine biszinc chloride complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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